1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate is a complex organic compound that features a naphthalene moiety linked to a pyridine ring via a carbamoyl ethyl bridge
Preparation Methods
The synthesis of 1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the naphthalen-2-yl carbamoyl chloride by reacting naphthalene-2-carboxylic acid with thionyl chloride.
Coupling with Ethyl 6-chloropyridine-3-carboxylate: The carbamoyl chloride intermediate is then reacted with ethyl 6-chloropyridine-3-carboxylate in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the carbamoyl group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in disease pathways.
Materials Science: The compound’s structural properties make it a candidate for developing novel materials with specific electronic or optical characteristics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate include:
1-[(Naphthalen-2-yl)carbamoyl]ethyl 4-chloropyridine-3-carboxylate: Differing by the position of the chlorine atom on the pyridine ring, this compound may exhibit different reactivity and biological activity.
1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-bromopyridine-3-carboxylate: Substitution of chlorine with bromine can affect the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-12(25-19(24)15-7-9-17(20)21-11-15)18(23)22-16-8-6-13-4-2-3-5-14(13)10-16/h2-12H,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFALNKWAHMQNST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)OC(=O)C3=CN=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.